1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine

Catalog No.
S14163431
CAS No.
M.F
C9H16N4O
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazo...

Product Name

1-(3-(Tetrahydrofuran-2-yl)propyl)-1h-1,2,3-triazol-4-amine

IUPAC Name

1-[3-(oxolan-2-yl)propyl]triazol-4-amine

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C9H16N4O/c10-9-7-13(12-11-9)5-1-3-8-4-2-6-14-8/h7-8H,1-6,10H2

InChI Key

MDYYFHILNMZMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCCN2C=C(N=N2)N

1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. The specific structure features a tetrahydrofuran moiety, which is a cyclic ether known for its ability to enhance solubility and biological activity. The compound's molecular formula is C8H14N4OC_8H_{14}N_4O, and it exhibits unique properties due to the presence of both the triazole and tetrahydrofuran groups.

Typical for triazole compounds. Key reactions include:

  • Azide-Alkyne Cycloaddition: A common method for synthesizing triazoles involves the reaction of an azide with an alkyne in the presence of a copper catalyst, leading to the formation of the triazole ring.
  • Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, potentially allowing for further functionalization.
  • Hydrolysis: The tetrahydrofuran ring may undergo hydrolysis under certain conditions, affecting the stability and reactivity of the compound.

Triazoles are well-known for their biological activities, particularly as antifungal agents. The specific compound 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine has been studied for its potential antifungal properties, leveraging the triazole core's ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts fungal cell membrane integrity, leading to cell death.

The synthesis of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine may follow several pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This method involves reacting an appropriate azide with a terminal alkyne containing the tetrahydrofuran moiety.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing triazole derivatives.
  • Sequential Functionalization: Starting from a tetrahydrofuran derivative, sequential reactions can introduce the triazole moiety through established synthetic routes involving hydrazines and isocyanates.

The applications of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine primarily lie in medicinal chemistry:

  • Antifungal Agents: Its potential as an antifungal agent makes it valuable in treating fungal infections, particularly in immunocompromised patients.
  • Pharmaceutical Intermediates: The compound may serve as an intermediate in the synthesis of more complex pharmaceuticals.
  • Research Tools: It can be used in biological research to study mechanisms of action related to fungal resistance.

Interaction studies involving 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine typically focus on its binding affinity to target enzymes or receptors:

  • Enzyme Inhibition Studies: Evaluating its effect on fungal cytochrome P450 enzymes can provide insights into its mechanism of action.
  • Binding Assays: Investigating how well it binds to various biological targets helps determine its therapeutic potential and efficacy.

Several compounds share structural similarities with 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine:

Compound NameStructureUnique Features
1H-1,2,4-TriazoleTriazoleBasic structure without substituents; serves as a scaffold for various derivatives.
FluconazoleFluconazoleA well-known antifungal agent; contains a triazole ring but lacks the tetrahydrofuran moiety.
VoriconazoleVoriconazoleAnother antifungal with a triazole core; includes additional aromatic rings enhancing potency.

The uniqueness of 1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine lies in its combination of a tetrahydrofuran group with the triazole ring, potentially offering enhanced solubility and bioavailability compared to other triazoles lacking this feature.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

196.13241115 g/mol

Monoisotopic Mass

196.13241115 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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